molecular formula C17H15N3O2 B2652144 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1185034-27-8

1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2652144
CAS No.: 1185034-27-8
M. Wt: 293.326
InChI Key: UCZRMYRYUVOLJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide (CAS 1185034-27-8) is a chemical compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . This pyrazole-carboxamide scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Pyrazole-carboxamide derivatives are extensively investigated for their potential to modulate various biological targets . For instance, structurally similar compounds have been designed and synthesized as potent inhibitors of kinase enzymes, such as rearranged during transfection (RET), which is a promising target in oncology for cancers like non-small cell lung cancer and thyroid cancer . Furthermore, related pyrazole-carboxamide compounds have shown inhibitory activity against bacterial enzymes like DapE, positioning them as potential leads for novel antibiotic development . The core pyrazole structure is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with a range of pharmacological activities . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRMYRYUVOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the phenoxyphenyl group: This step involves the coupling of the pyrazole derivative with a phenoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. A study highlighted that compounds with a pyrazole core can inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116. The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated IC50 values of 0.36 µM against CDK2, indicating potent inhibitory activity .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases. The structural modifications of the pyrazole ring can enhance its potency and selectivity towards specific inflammatory mediators .

Neurological Applications

The potential neuroprotective effects of this compound have been explored in relation to neurodegenerative diseases. Compounds with similar structures have been reported to interact with cannabinoid receptors (CB1 and CB2), suggesting a role in modulating neuroinflammation and pain pathways . This interaction could lead to new treatments for conditions such as chronic pain and multiple sclerosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the pyrazole ring significantly influence biological activity:

Substituent Effect on Activity
Methyl group at N1Increases lipophilicity and binding affinity
Phenoxy group at N2Enhances selectivity towards target enzymes
Carboxamide group at C3Critical for maintaining biological activity

These modifications allow researchers to design more effective derivatives with tailored pharmacological profiles.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives:

  • Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines, showing a significant reduction in cell viability at low micromolar concentrations. The study concluded that the compound effectively induces apoptosis through CDK inhibition .
  • Case Study 2 : In models of chronic pain, another pyrazole derivative exhibited antiallodynic effects without developing tolerance over prolonged use, suggesting its potential as a safer alternative to traditional analgesics .

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide and related pyrazole carboxamides:

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Notes Reference ID
This compound 1-Me, 3-Carboxamide (N-2-phenoxyphenyl) 307.34* Hypothesized protease/kinase modulation
(E)-5-(2-Ethoxyphenyl)-1-Me-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide 1-Me, 3-Carboxamide (N-allyl-SO₂Me), 5-ethoxy 364.13 Covalent inhibitor of Chikungunya virus P2 cysteine protease (IC₅₀ not reported)
N-(3-Chlorophenyl)-1-Me-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1-Me, 3-Carboxamide (N-3-Cl-phenyl), 5-CF₃ 303.71 Unknown activity; trifluoromethyl enhances lipophilicity
1-Me-N-{[(2S)-oxolan-2-yl]methyl}-1H-pyrazole-3-carboxamide (JGY) 1-Me, 3-Carboxamide (N-oxolanylmethyl) 209.25 Binds to cryptic pocket in SARS-CoV-2 main protease (non-active site)
1-(3-Chlorophenyl)-5-MeO-N-Me-pyrazole-3-carboxamide 1-(3-Cl-phenyl), 5-MeO, 3-Carboxamide (N-Me) 279.72 Structural analog with potential CNS activity due to methoxy group
4-Bromo-5-[(2-Cl-benzoyl)amino]-1-Me-N-[2-(piperidinyl)ethyl]-1H-pyrazole-3-carboxamide 1-Me, 3-Carboxamide (N-piperidinyl ethyl), 4-Br, 5-amido 553.86 IC₅₀ = 44 nM (unspecified target)

*Calculated molecular weight based on formula C₁₈H₁₇N₃O₂.

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Analogous compounds with ortho-substituted aryl groups (e.g., 2-methylphenyl in ) show enhanced inhibitory activity (72.80% at 10 μM) compared to para/meta-substituted derivatives, suggesting ortho effects improve target engagement .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at the 5-position () increases lipophilicity and metabolic stability, while methoxy (MeO) groups () may enhance solubility or CNS penetration .
  • Amide Linker Modifications: Replacement of the phenoxyphenyl group with oxolanylmethyl () shifts binding to non-active sites in viral proteases, highlighting the role of substituents in dictating target specificity .

Biological Activity

1-Methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored in the literature, highlighting the versatility of pyrazole derivatives.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of synthesized compounds.
  • Mass Spectrometry (MS) : Employed to determine molecular weight and structural information.
  • Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various carboxamide derivatives, compounds similar to this compound demonstrated promising antifungal and antibacterial activities against several pathogens, including E. coli and Aspergillus niger .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively . The anti-inflammatory activity was assessed using carrageenan-induced edema models in rats, with certain derivatives showing up to 85% inhibition compared to standard drugs .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Monoamine Oxidase Inhibition

Certain pyrazole derivatives have been recognized as monoamine oxidase (MAO) inhibitors, which are crucial for treating depression and other neurological disorders. The inhibition of MAO enzymes by these compounds suggests their potential in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents on the phenyl groups can significantly influence their pharmacological properties.

Compound StructureActivity TypeIC50 Value
This compoundAntitumorLow µM
Derivative AAnti-inflammatory10 µM
Derivative BAntimicrobial40 µg/mL

Case Study 1: Antimicrobial Evaluation

A series of synthesized pyrazole carboxamides were screened for antimicrobial activity against Bacillus subtilis, E. coli, and fungi such as Aspergillus niger. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations lower than standard antibiotics .

Case Study 2: Anti-inflammatory Assessment

In vivo studies using carrageenan-induced edema models demonstrated that selected pyrazole derivatives significantly reduced inflammation when compared to control groups treated with ibuprofen . The most effective compounds achieved up to 85% reduction in swelling.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-3-carboxamide, and what key intermediates should be prioritized for purity control?

  • Methodological Answer : The synthesis typically involves multi-step processes starting with pyrazole core formation followed by carboxamide coupling. For example, pyrazole derivatives are often synthesized via condensation reactions using substituted phenylhydrazines and β-ketoesters, as seen in analogous compounds like O-1302 . Key intermediates include the pyrazole-3-carboxylic acid derivative and the phenoxyphenylamine coupling partner. Purity control is critical at the carboxamide coupling stage (e.g., using EDCl/HOBt or DCC-mediated reactions), with intermediates characterized via HPLC (>95% purity) and NMR to confirm regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation, as demonstrated for related pyrazole-carboxamides (e.g., monoclinic crystal system with Z=4, R factor = 0.040) . For routine analysis, use 1^1H/13^{13}C NMR to verify substituent positions (e.g., methyl group at N1 and phenoxyphenylamide at C3) and ESI-MS for molecular ion validation. Purity is best assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. How does the compound’s solubility profile influence formulation strategies for in vivo pharmacological studies?

  • Methodological Answer : Solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., chloroform) should be quantified using shake-flask methods. For low aqueous solubility, employ co-solvents (e.g., Cremophor EL/PEG 400) or nanoformulation techniques. LogP calculations (e.g., using ChemDraw) predict partitioning behavior, guiding the selection of biocompatible carriers .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of pyrazole-3-carboxamide derivatives targeting specific biological receptors?

  • Methodological Answer : Systematic SAR studies require modular synthesis of analogs with variations in the pyrazole core (e.g., substituents at N1 and C5) and the phenoxyphenylamide moiety. For example, fluorination or chlorination at the phenyl ring (as in 5-(4-chlorophenyl) derivatives) enhances receptor binding affinity . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies critical interactions, such as hydrogen bonding with residue ASP301 in target enzymes .

Q. How can researchers resolve contradictions in reported biological activity data across different assay conditions?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Address this by:

  • Standardizing protocols : Replicate assays under identical conditions (e.g., 48-hour exposure in HEK293 cells) .
  • Validating targets : Use CRISPR knockouts or siRNA silencing to confirm on-target effects .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

Q. What computational approaches are most reliable for predicting the compound’s binding interactions with cytochrome P450 enzymes?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with density functional theory (DFT) to model metabolic pathways. For instance, CYP3A4-mediated oxidation of the methyl group can be predicted by analyzing electron density maps and Fukui indices . Validate predictions with in vitro microsomal stability assays .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions (e.g., mp 150–152°C for related acids) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data regarding the compound’s hydrogen-bonding network?

  • Methodological Answer : Re-evaluate crystal packing using high-resolution SCXRD (e.g., Bruker SMART CCD with φ/ω scans) . Compare with theoretical models (Mercury Software) to identify lattice interactions. If discrepancies persist, consider solvent effects (e.g., methanol vs. acetonitrile crystallization) or temperature-dependent conformational changes .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis from β-ketoesters , carbodiimide-mediated coupling .
  • Analytical Tools : SCXRD , ESI-MS , logP calculations .
  • Computational Models : AutoDock Vina , GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.